molecular formula C7H3BrClFN2 B13935739 2-Amino-4-bromo-5-chloro-3-fluorobenzonitrile

2-Amino-4-bromo-5-chloro-3-fluorobenzonitrile

Cat. No.: B13935739
M. Wt: 249.47 g/mol
InChI Key: VJVLXJBQEFINCV-UHFFFAOYSA-N
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Description

2-Amino-4-bromo-5-chloro-3-fluorobenzonitrile is an organic compound with the molecular formula C7H3BrClFN2 It is a derivative of benzonitrile, characterized by the presence of amino, bromo, chloro, and fluoro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-bromo-5-chloro-3-fluorobenzonitrile typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the halogenation of a precursor benzonitrile compound, followed by amination. For example, 3-fluorobenzonitrile can be brominated using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) to introduce the bromo substituent . Subsequent chlorination and amination steps yield the final product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-bromo-5-chloro-3-fluorobenzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar aprotic solvents.

    Palladium-Catalyzed Coupling: Reagents include palladium catalysts, boronic acids, and bases like potassium carbonate. The reactions are often conducted under inert atmosphere conditions.

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzonitriles where the halogen atoms are replaced by nucleophiles.

    Palladium-Catalyzed Coupling: Products include biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

2-Amino-4-bromo-5-chloro-3-fluorobenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored as a precursor in the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Amino-4-bromo-5-chloro-3-fluorobenzonitrile depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the halogen substituents and the electron-donating effect of the amino group. These effects modulate the compound’s nucleophilicity and electrophilicity, determining its behavior in various reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-bromo-5-chloro-3-fluorobenzonitrile is unique due to the specific combination and positioning of its substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for targeted synthesis and specialized applications.

Properties

Molecular Formula

C7H3BrClFN2

Molecular Weight

249.47 g/mol

IUPAC Name

2-amino-4-bromo-5-chloro-3-fluorobenzonitrile

InChI

InChI=1S/C7H3BrClFN2/c8-5-4(9)1-3(2-11)7(12)6(5)10/h1H,12H2

InChI Key

VJVLXJBQEFINCV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Br)F)N)C#N

Origin of Product

United States

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